molecular formula C18H14F3NO3 B3007657 N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2097918-92-6

N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B3007657
CAS No.: 2097918-92-6
M. Wt: 349.309
InChI Key: QECKSQPHJPKJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a trifluoromethyl group and a di(furan-2-yl)ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the di(furan-2-yl)ethyl intermediate: This can be achieved through the reaction of furan with an appropriate alkylating agent under acidic or basic conditions.

    Coupling with 2-(trifluoromethyl)benzoic acid: The intermediate is then coupled with 2-(trifluoromethyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzamide group can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan rings could yield furanones, while reduction of the benzamide group could yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific molecular pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The trifluoromethyl group could enhance its binding affinity or stability, while the furan rings might facilitate interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-2-(trifluoromethyl)benzamide
  • N-(2,2-di(furan-2-yl)ethyl)-2-chlorobenzamide
  • N-(2,2-di(furan-2-yl)ethyl)-2-methylbenzamide

Uniqueness

N-(2,2-di(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of both the trifluoromethyl group and the di(furan-2-yl)ethyl side chain. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the furan rings can provide additional sites for interaction with biological targets or other molecules.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3/c19-18(20,21)14-6-2-1-5-12(14)17(23)22-11-13(15-7-3-9-24-15)16-8-4-10-25-16/h1-10,13H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECKSQPHJPKJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.